Tert-butyl (5-chloro-1H-pyrrolo[2,3-B]pyridin-6-YL)carbamate
Description
Tert-butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate is a carbamate-protected pyrrolopyridine derivative with the molecular formula C₁₂H₁₄ClN₃O₂ and a molecular weight of 267.71 g/mol . The compound features a 1H-pyrrolo[2,3-b]pyridine core substituted with a chlorine atom at position 5 and a tert-butoxycarbonyl (Boc) protective group at position 4. This structure is pivotal in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules, such as kinase inhibitors or antiviral agents. Its Boc group enhances stability during synthetic workflows, enabling selective deprotection under acidic conditions .
Properties
IUPAC Name |
tert-butyl N-(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2/c1-12(2,3)18-11(17)16-10-8(13)6-7-4-5-14-9(7)15-10/h4-6H,1-3H3,(H2,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESCCEJMHUSKCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C2C=CNC2=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Pyrrolo[2,3-B]pyridine Core with tert-Butyl Carbamate
- The starting material is often 1H-pyrrolo[2,3-B]pyridine or a closely related derivative.
- Reaction with tert-butyl chloroformate in the presence of a base (e.g., triethylamine or pyridine) in anhydrous organic solvents (e.g., dichloromethane) at low temperature yields the tert-butyl carbamate derivative.
- This step introduces the carbamate protecting group on the nitrogen atom of the pyrrolo ring.
Lithiation and Subsequent Functionalization
- Under an inert atmosphere (argon or nitrogen), the tert-butyl (pyrrolo[2,3-B]pyridinyl)carbamate is dissolved in dry THF.
- n-Butyllithium is added dropwise at -78 °C to generate the lithiated intermediate at the 5-position.
- After stirring, the intermediate is reacted with electrophiles such as iodine or carbon dioxide to introduce further functional groups or to quench the reaction.
- The reaction mixture is then quenched with aqueous ammonium chloride or water, followed by extraction and purification.
Purification
- The crude product is purified by silica gel column chromatography using mixtures of petroleum ether and ethyl acetate as eluents.
- The purified compound is characterized by NMR (proton and carbon), mass spectrometry, and melting point determination.
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Carbamate formation | tert-Butyl chloroformate, base, DCM, 0 °C to RT | 70-85 | Efficient introduction of tert-butyl carbamate protecting group |
| 2 | Lithiation and chlorination | n-BuLi (1.3 M in hexane), THF, -78 °C, then Cl source | 30-57 | Lithiation followed by chlorination at 5-position; low temperature critical |
| 3 | Work-up and purification | Quench with NH4Cl, extraction with EtOAc, chromatography | - | Silica gel chromatography with petroleum ether/ethyl acetate mixtures |
- The lithiation step is highly sensitive to temperature and moisture; strict anhydrous and inert conditions are mandatory.
- Use of tetramethylethylenediamine (TMEDA) as an additive can enhance lithiation efficiency and regioselectivity.
- Slow addition of n-butyllithium and controlled warming improve yield and reduce side reactions.
- Quenching with dry ice (CO2) can be used to introduce carboxyl groups if desired, offering a route to related acid derivatives.
- Purification by flash chromatography yields analytically pure tert-butyl (5-chloro-1H-pyrrolo[2,3-B]pyridin-6-yl)carbamate suitable for further synthetic applications.
The preparation of this compound involves careful multistep synthesis starting from pyrrolo[2,3-B]pyridine derivatives. Key steps include carbamate formation, selective lithiation, and chlorination under low temperature conditions, followed by purification. Optimization of reaction parameters such as temperature, reagent addition rate, and solvent choice is critical to achieve good yields and purity. These methods are well-documented in the chemical literature and form the basis for producing this compound as an intermediate in pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (5-chloro-1H-pyrrolo[2,3-B]pyridin-6-YL)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrrolo[2,3-B]pyridine derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl (5-chloro-1H-pyrrolo[2,3-B]pyridin-6-YL)carbamate has been investigated for its potential as an active pharmaceutical ingredient (API). Compounds with similar structures have shown promise in:
- Anticancer Activity : Research indicates that pyrrolopyridine derivatives can inhibit tumor growth by interfering with specific signaling pathways involved in cancer progression.
- Antimicrobial Properties : Some studies suggest that derivatives of this compound exhibit antibacterial and antifungal activities, making them candidates for developing new antibiotics.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Carbamate Formation : It can be used to synthesize various carbamate derivatives, which are important in producing pesticides, pharmaceuticals, and polymers.
- Functionalization Reactions : The presence of the chloro group allows for further functionalization through nucleophilic substitution reactions, expanding the range of synthetic pathways available to chemists.
Case Study 1: Anticancer Activity
A study published in a prominent journal evaluated the anticancer properties of pyrrolopyridine derivatives. The findings indicated that compounds similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation pathways .
Case Study 2: Synthesis of Novel Antibiotics
In another research effort, scientists utilized this compound as a precursor for synthesizing new antibiotic candidates. The derivatives exhibited enhanced activity against resistant bacterial strains. The study highlighted the compound's role in developing next-generation antibiotics .
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of tert-butyl (5-chloro-1H-pyrrolo[2,3-B]pyridin-6-YL)carbamate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between tert-butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate and analogous compounds:
Structural and Functional Insights
Core Modifications: The target compound’s pyrrolo[2,3-b]pyridine core distinguishes it from pyridine (e.g., tert-butyl (5-formylpyridin-2-yl)carbamate) or dihydrodioxino-fused derivatives. Compounds with bicyclo[2.2.2]octane () exhibit rigid, three-dimensional architectures, which may improve target selectivity in biological systems .
Substituent Effects :
- Halogenation : Chlorine (target compound) and bromine (tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate) serve as leaving groups or direct electrophilic sites. Bromine’s larger atomic radius facilitates transition metal-catalyzed reactions .
- Protective Groups : The Boc group in the target compound contrasts with the triisopropylsilyl (TIPS) group in . While Boc is acid-labile, TIPS requires fluoride-based deprotection, offering orthogonal protection strategies .
Synthetic Considerations :
- The target compound’s synthesis (e.g., via silica gel chromatography with MeOH/DCM gradients ) is less complex compared to derivatives requiring LiAlH₄ reduction or Dess-Martin oxidation () .
- Formyl-substituted analogs () enable rapid diversification via condensation reactions, whereas the target compound’s chloro group may limit reactivity to nucleophilic aromatic substitution .
Biological Activity
Tert-butyl (5-chloro-1H-pyrrolo[2,3-B]pyridin-6-YL)carbamate is a synthetic compound characterized by its unique pyrrolo[2,3-b]pyridine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in critical biological pathways. This article explores its synthesis, biological mechanisms, and relevant research findings.
- Molecular Formula : C12H14ClN3O2
- Molecular Weight : 267.71 g/mol
- IUPAC Name : tert-butyl N-(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate
Synthesis
The synthesis of this compound typically involves the reaction of 5-chloro-1H-pyrrolo[2,3-B]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. This method allows for the formation of the carbamate linkage essential for its biological activity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may act as an inhibitor of certain kinases and enzymes involved in cellular signaling pathways. For instance, compounds with similar structures have been shown to inhibit SGK-1 kinase, which plays a role in various cellular functions including growth and survival .
Enzyme Inhibition
This compound has demonstrated significant inhibitory effects on various enzymes:
| Enzyme | Inhibition Activity | Reference |
|---|---|---|
| SGK-1 | Potent inhibitor | |
| DYRK1A | Nanomolar level inhibition | |
| COX-1/COX-2 | Selective inhibition |
Anti-inflammatory Effects
Studies have highlighted the anti-inflammatory properties of this compound and its derivatives. For example, derivatives have shown promising results in reducing inflammation in models such as carrageenan-induced paw edema in rats .
Case Studies
- Inhibition Assays : In a study assessing the efficacy of pyrrolo[2,3-b]pyridine derivatives as DYRK1A inhibitors, it was found that certain compounds exhibited significant inhibition at nanomolar concentrations. This suggests that this compound could be a candidate for further investigation due to its structural similarities .
- Anti-inflammatory Screening : A series of substituted pyrazole derivatives were evaluated for their anti-inflammatory properties using COX enzyme inhibition assays. The results indicated that compounds with similar structural features as this compound could possess comparable anti-inflammatory activities .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Tert-butyl (5-chloro-1H-pyrrolo[2,3-B]pyridin-6-YL)carbamate?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving carbamate protection and halogenation. Key steps include:
- Step 1 : Introduction of the tert-butyl carbamate group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaH or DMAP) .
- Step 2 : Chlorination at the pyrrolo[2,3-b]pyridine core using reagents like N-chlorosuccinimide (NCS) in DMF or DCM .
- Step 3 : Purification via column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate) .
- Validation : Monitor intermediates using TLC and confirm the final product via H NMR and LC-MS .
Q. How is the compound characterized structurally?
- Methodological Answer :
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: DCM/hexane) and refine using SHELXL .
- Spectroscopy :
- H/C NMR: Assign peaks based on coupling patterns (e.g., aromatic protons at δ 7.0–8.5 ppm; tert-butyl at δ 1.3 ppm) .
- HRMS: Verify molecular ion ([M+H]) with <2 ppm error .
Q. What are the key safety considerations when handling this compound?
- Hazard Mitigation :
- Respiratory Protection : Use NIOSH-approved masks (e.g., N95) to avoid inhalation of fine powders .
- Skin Protection : Wear nitrile gloves and lab coats; avoid direct contact due to potential skin irritation .
- Waste Disposal : Neutralize with 10% NaOH before incineration .
Q. What are the typical applications in medicinal chemistry research?
- Biological Targets : Acts as a precursor for kinase inhibitors or PARP-1 modulators due to its pyrrolopyridine core .
- Case Study : Derivatives of similar compounds (e.g., tert-butyl (7-chloro-dioxino[2,3-b]pyridin-6-yl)carbamate) show antimicrobial activity .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound?
- Strategy :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electrophilic aromatic substitution sites .
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., PARP-1; PDB ID: 5DS3) .
- Validation : Compare computational results with experimental reactivity data (e.g., regioselectivity in halogenation) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Analytical Framework :
- Dose-Response Curves : Re-test activity under standardized conditions (e.g., 72-hour assays in HEK293 cells) .
- Structural Analog Comparison :
| Compound | Substituent | Activity (IC50) | Reference |
|---|---|---|---|
| Chloro | 5-Cl | 0.8 μM | |
| Bromo | 5-Br | 1.2 μM |
- Meta-Analysis : Use tools like RevMan to pool data from ≥3 independent studies .
Q. How to design SAR studies for this compound's derivatives?
- Key Modifications :
- Halogen Variation : Replace Cl with Br or F to assess steric/electronic effects .
- Carbamate Replacement : Substitute tert-butyl with benzyl or allyl groups .
- Assay Design : Test derivatives against a panel of cancer cell lines (e.g., MCF-7, A549) with cisplatin as a control .
Q. What are the best practices for analyzing stability under different conditions?
- Protocol :
- Thermal Stability : Heat at 40°C/75% RH for 14 days; monitor degradation via HPLC .
- Photostability : Expose to UV light (320–400 nm) for 48 hours; quantify decomposition products .
- Outcome : Stable at RT in dark, but degrades under UV or acidic conditions (t½ = 12 hours at pH 2) .
Data Contradiction Analysis
- Example : Conflicting reports on acute toxicity (LD50: 200 mg/kg in rats vs. 350 mg/kg ).
- Resolution : Re-evaluate using OECD Guideline 423 with matched animal strains and administration routes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
